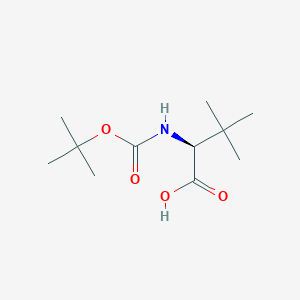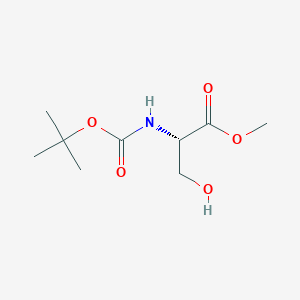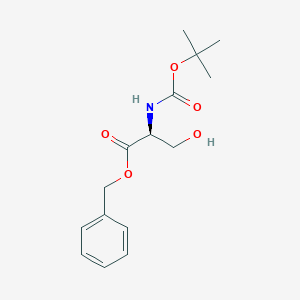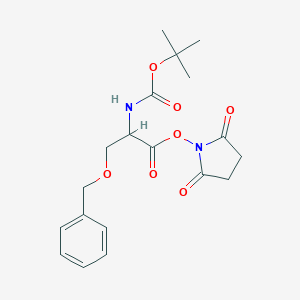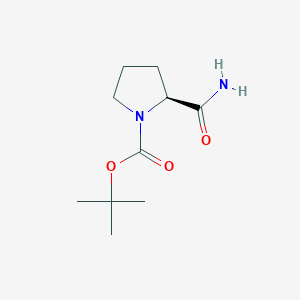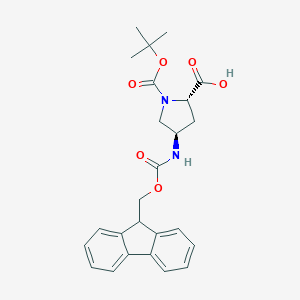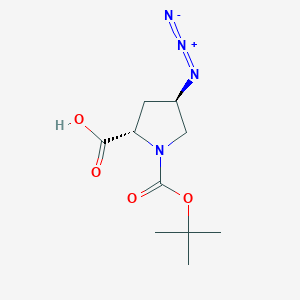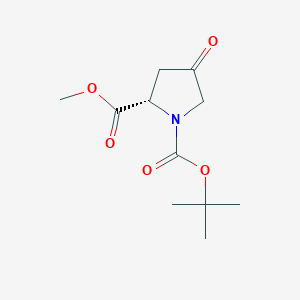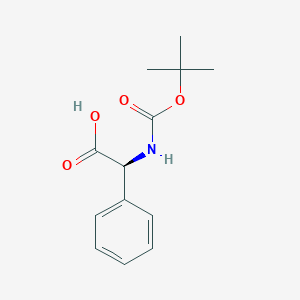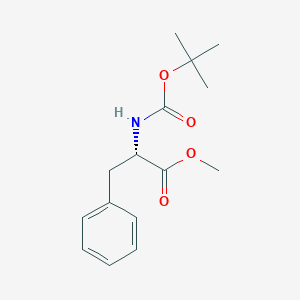
tert-Butyloxycarbonyl-L-Isoleucin-methylester
Übersicht
Beschreibung
Boc-L-isoleucine methyl ester is a chemical compound with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . It is a derivative of the amino acid isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Boc-L-isoleucine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, allowing for the incorporation of isoleucine residues in a protected form.
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs, enhancing their stability and bioavailability.
Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: Utilized in the development of novel materials, such as peptide-based hydrogels and nanomaterials.
Wirkmechanismus
Target of Action
Boc-L-isoleucine methyl ester, also known as BOC-ILE-OME, is primarily used in proteomics research . .
Mode of Action
The compound is used in the synthesis of amino acid methyl esters . It is involved in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters . This transformation is part of the process of peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by BOC-ILE-OME are related to peptide synthesis . The compound plays a role in the esterification of amino acids, which is a crucial step in peptide synthesis .
Result of Action
The primary result of BOC-ILE-OME’s action is the production of amino acid methyl esters . These esters are important intermediates in organic synthesis and have applications in various areas such as peptide synthesis, medicinal chemistry, and the creation of polymer materials .
Action Environment
The action of BOC-ILE-OME is influenced by the reaction conditions. For instance, the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters is facilitated by the use of trimethylchlorosilane (TMSCl) with methanol at room temperature . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-L-isoleucine methyl ester can be synthesized through the esterification of Boc-L-isoleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) and methanol at room temperature, which provides a convenient and efficient route to the ester . The reaction proceeds as follows:
- Boc-L-isoleucine is dissolved in methanol.
- Trimethylchlorosilane is added to the solution.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is isolated by removing the solvent and purifying the residue.
Industrial Production Methods: In industrial settings, the synthesis of Boc-L-isoleucine methyl ester may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-L-isoleucine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Boc-L-isoleucine and methanol.
Deprotection: The Boc group can be removed under acidic conditions to yield L-isoleucine methyl ester.
Peptide Coupling: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Peptide Coupling: Utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Major Products:
Hydrolysis: Boc-L-isoleucine and methanol.
Deprotection: L-isoleucine methyl ester.
Peptide Coupling: Peptides containing Boc-L-isoleucine residues.
Vergleich Mit ähnlichen Verbindungen
- Boc-L-leucine methyl ester
- Boc-L-valine methyl ester
- Boc-L-alanine methyl ester
Comparison: Boc-L-isoleucine methyl ester is unique due to the presence of the isoleucine side chain, which contains a branched aliphatic group. This structural feature imparts distinct steric and hydrophobic properties, influencing the behavior of peptides and proteins containing isoleucine residues. Compared to Boc-L-leucine methyl ester and Boc-L-valine methyl ester, Boc-L-isoleucine methyl ester offers different conformational flexibility and interaction potential in peptide structures .
Eigenschaften
IUPAC Name |
methyl (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRYBAAAYDFIEQ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472919 | |
| Record name | Boc-L-isoleucine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17901-01-8 | |
| Record name | Boc-L-isoleucine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



